molecular formula C20H25ClN2O3S B501656 butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether

butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether

Cat. No.: B501656
M. Wt: 408.9g/mol
InChI Key: IZGSZXZZJOUIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C20H25ClN2O3S

Molecular Weight

408.9g/mol

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C20H25ClN2O3S/c1-2-3-15-26-20-16-18(9-10-19(20)21)27(24,25)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,16H,2-3,11-15H2,1H3

InChI Key

IZGSZXZZJOUIAL-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group, converting it to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Scientific Research Applications

butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be compared with other similar compounds, such as:

    1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: This compound has a diphenylmethyl group instead of a phenyl group, which may alter its chemical and biological properties.

    1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of dimethyl groups on the piperidine ring can influence the compound’s reactivity and interactions with biological targets.

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